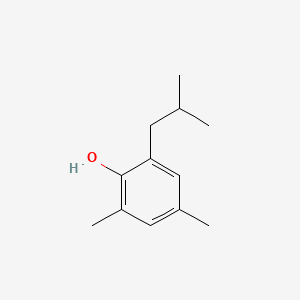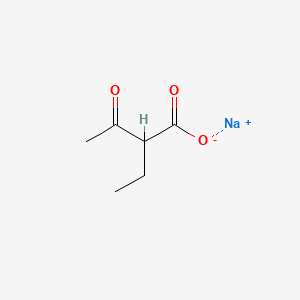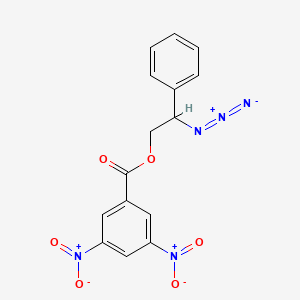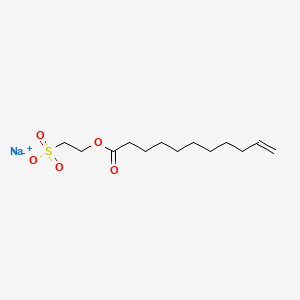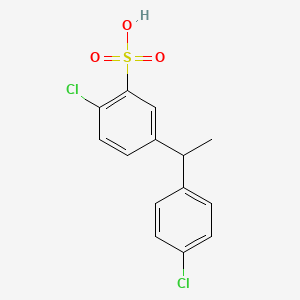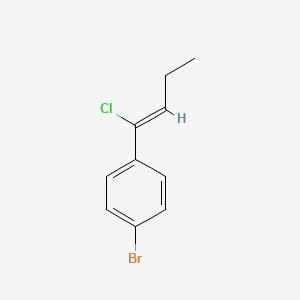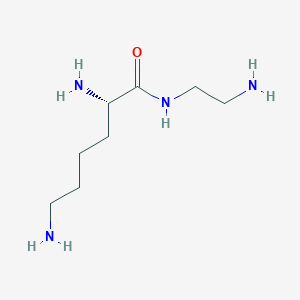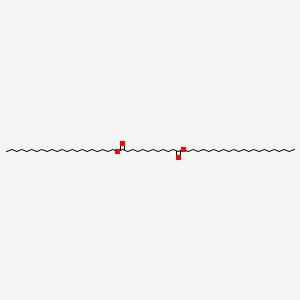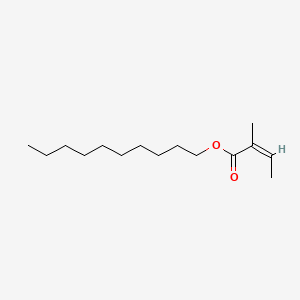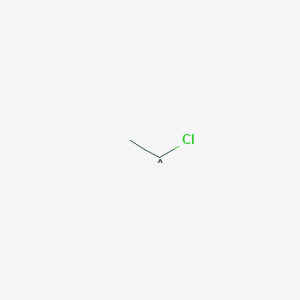
1-Chloroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl, 1-chloro- (also known as 1-chloroethane) is an organic compound with the molecular formula C2H5Cl. It is a colorless, flammable gas with a faintly sweet odor. This compound is a member of the haloalkanes, which are alkanes containing one or more halogen atoms. Ethyl, 1-chloro- is used in various industrial applications, including as a refrigerant, a solvent, and an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl, 1-chloro- can be synthesized through several methods:
Direct Chlorination of Ethane: This method involves the reaction of ethane with chlorine gas in the presence of ultraviolet light or a catalyst. The reaction proceeds via a free radical mechanism, producing ethyl, 1-chloro- as one of the products.
Hydrochlorination of Ethylene: Ethylene reacts with hydrogen chloride gas in the presence of a catalyst such as aluminum chloride to produce ethyl, 1-chloro-.
Reaction of Ethanol with Thionyl Chloride: Ethanol reacts with thionyl chloride to produce ethyl, 1-chloro-, sulfur dioxide, and hydrogen chloride.
Industrial Production Methods
In industrial settings, ethyl, 1-chloro- is primarily produced through the hydrochlorination of ethylene due to its efficiency and cost-effectiveness. The reaction is carried out in a continuous flow reactor with a catalyst to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl, 1-chloro- undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: Ethyl, 1-chloro- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, cyanide ions, and ammonia.
Elimination Reactions: Ethyl, 1-chloro- can undergo elimination reactions to form ethylene. This reaction typically occurs in the presence of a strong base such as potassium hydroxide.
Oxidation Reactions: Ethyl, 1-chloro- can be oxidized to form acetaldehyde or acetic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium hydroxide or sodium ethoxide in alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Nucleophilic Substitution: Ethanol, ethyl cyanide, or ethylamine.
Elimination: Ethylene.
Oxidation: Acetaldehyde or acetic acid.
Aplicaciones Científicas De Investigación
Ethyl, 1-chloro- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Solvent: It is used as a solvent in chemical reactions and extractions due to its ability to dissolve a wide range of organic compounds.
Refrigerant: It is used as a refrigerant in cooling systems and air conditioners.
Biological Studies: It is used in studies involving the effects of haloalkanes on biological systems, including their metabolism and toxicity.
Mecanismo De Acción
The mechanism of action of ethyl, 1-chloro- involves its interaction with nucleophiles and bases. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound. In elimination reactions, the chlorine atom and a hydrogen atom are removed, forming a double bond and producing ethylene. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved .
Comparación Con Compuestos Similares
Ethyl, 1-chloro- can be compared with other haloalkanes such as methyl chloride, propyl chloride, and butyl chloride. While all these compounds share similar chemical properties, ethyl, 1-chloro- is unique in its specific applications and reactivity. For example:
Methyl Chloride: Used primarily as a refrigerant and in the production of silicones.
Propyl Chloride: Used as a solvent and in the synthesis of pharmaceuticals.
Butyl Chloride: Used in the production of rubber and as a solvent.
Each of these compounds has distinct physical and chemical properties that make them suitable for specific applications, highlighting the versatility and importance of haloalkanes in various industries.
Propiedades
Número CAS |
16520-13-1 |
|---|---|
Fórmula molecular |
C2H4Cl |
Peso molecular |
63.50 g/mol |
InChI |
InChI=1S/C2H4Cl/c1-2-3/h2H,1H3 |
Clave InChI |
JSICDMRDIHNAKT-UHFFFAOYSA-N |
SMILES canónico |
C[CH]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



